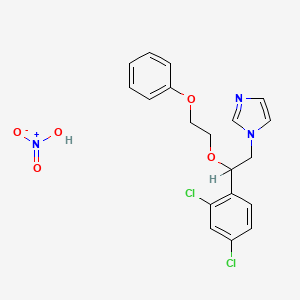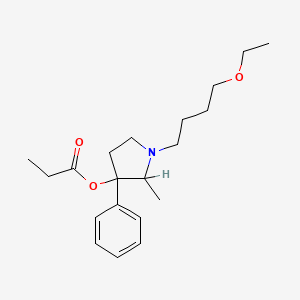![molecular formula C13H18N4S B14469162 N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid CAS No. 71555-28-7](/img/structure/B14469162.png)
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid is a chemical compound that belongs to the class of hydrazones.
Méthodes De Préparation
The synthesis of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid typically involves the condensation of 2-acetylpyridine with isonicotinohydrazide in ethanol . This reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid involves its interaction with molecular targets such as DNA. The compound binds to DNA via a groove binding mode, which affects the DNA structure and function . This interaction is crucial for its biological activities, including its antioxidant and pharmacological effects.
Comparaison Avec Des Composés Similaires
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid can be compared with other hydrazone derivatives, such as:
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: Similar in structure but with different pharmacological activities.
N-[1-(Pyridin-2-yl)ethylidene]benzohydrazide: Another hydrazone derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metals and exhibit a wide range of biological activities .
Propriétés
Numéro CAS |
71555-28-7 |
|---|---|
Formule moléculaire |
C13H18N4S |
Poids moléculaire |
262.38 g/mol |
Nom IUPAC |
N-(1-pyridin-2-ylethylideneamino)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H18N4S/c1-11(12-7-3-4-8-14-12)15-16-13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18) |
Clé InChI |
JLQJXIRORURHRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=S)N1CCCCC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


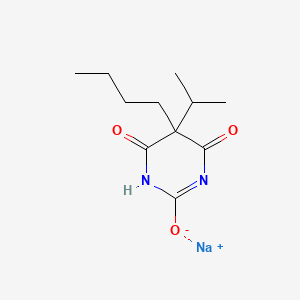

![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
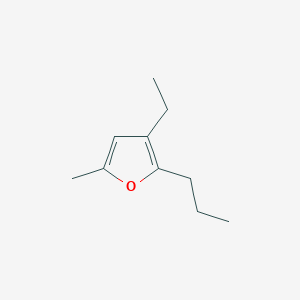

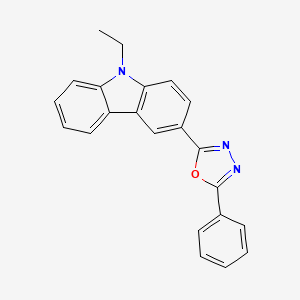

![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)



